2,4-Diphenyl-5-methyloxazole
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Overview
Description
2,4-Diphenyl-5-methyloxazole is a heterocyclic compound with the molecular formula C16H13NO and a molecular weight of 235.288 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2,4-Diphenyl-5-methyloxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of benzoin with ammonium acetate in the presence of acetic anhydride . The reaction conditions often require heating and the use of a solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-Diphenyl-5-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxazole derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2,4-Diphenyl-5-methyloxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer, antibacterial, and antiviral activities . Additionally, it is used in the development of new materials and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5-methyloxazole involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Diphenyl-5-methyloxazole can be compared with other similar compounds such as 2,4-diphenyl-5-methylisoxazole and 2,4-diphenyl-5-methylthiazole . These compounds share similar structural features but differ in the heteroatoms present in the ring. The unique combination of oxygen and nitrogen in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
38511-88-5 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
KUHVAHAVYJKLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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